![molecular formula C20H19ClN2O3 B382167 ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B382167.png)
ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate is a complex organic compound that features a combination of chlorobenzoyl and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate typically involves multiple steps:
Formation of 2-Chlorobenzoyl Chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with an appropriate amine to form 2-(2-chlorobenzoylamino) intermediate.
Indole Incorporation: The intermediate is further reacted with indole-3-acetic acid under suitable conditions to form the desired product.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The chloro group in the benzoyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Polymer Synthesis: Used in the synthesis of specialized polymers with unique characteristics.
Wirkmechanismus
The mechanism by which ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary but often include modulation of biochemical processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid
- 2-(2-Chloro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid methyl ester
Uniqueness
The ethyl ester variant offers unique properties such as increased lipophilicity, which can enhance its bioavailability and interaction with biological membranes compared to its non-esterified or methyl ester counterparts.
Eigenschaften
Molekularformel |
C20H19ClN2O3 |
|---|---|
Molekulargewicht |
370.8g/mol |
IUPAC-Name |
ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-26-20(25)18(23-19(24)15-8-3-5-9-16(15)21)11-13-12-22-17-10-6-4-7-14(13)17/h3-10,12,18,22H,2,11H2,1H3,(H,23,24) |
InChI-Schlüssel |
WRWHAGKJOUUPEG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


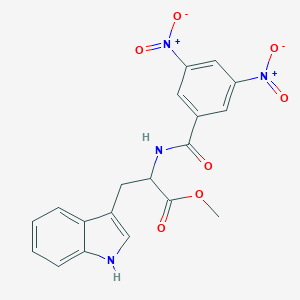
![bis[1-(4-methylphenyl)-1H-tetraazol-5-yl]methanimine](/img/structure/B382090.png)
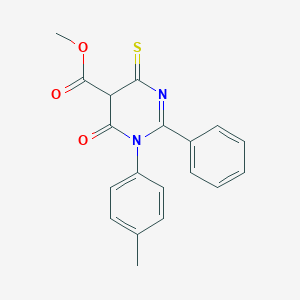
![6-Chloro-11H-indolo[3,2-c]quinoline](/img/structure/B382092.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B382096.png)
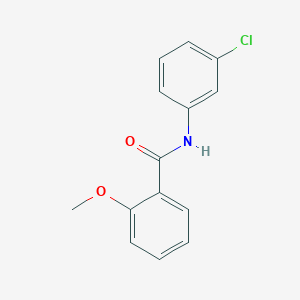
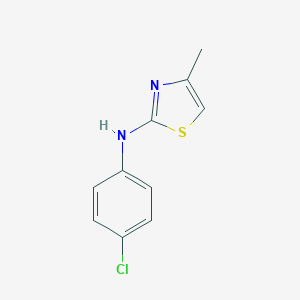
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B382101.png)
![1H-indole-2,3-dione 3-[(4-phenyl-2-quinolinyl)hydrazone]](/img/structure/B382102.png)
![4-(4-Chlorophenyl)sulfanyl-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B382103.png)
![Diethyl 2-[(2,4,6-trichlorophenyl)hydrazono]malonate](/img/structure/B382104.png)
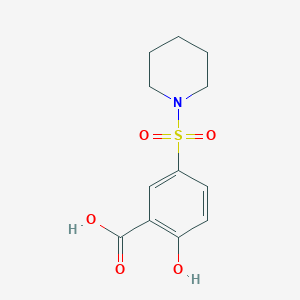
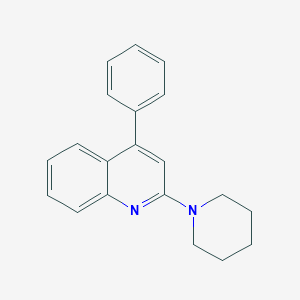
![4-(dimethylamino)benzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B382109.png)
